molecular formula C22H28N2O4 B12664266 N-Methylhumantenirine CAS No. 93914-74-0

N-Methylhumantenirine

Cat. No.: B12664266
CAS No.: 93914-74-0
M. Wt: 384.5 g/mol
InChI Key: ILXSNNTYRNLDCX-WLRTZDKTSA-N
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Description

However, based on structural nomenclature and the available data, this analysis will focus on structurally and functionally related N-methylated amines, such as N-Methyl-1-(naphthalen-1-yl)methanamine (), N-Methylalanine (), and N-Nitrosodimethylamine (). These compounds share key features, including N-methylation, aromatic/heterocyclic substituents, and diverse biological activities.

Properties

CAS No.

93914-74-0

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

(7Z)-7-ethylidene-1',6'-dimethoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

InChI

InChI=1S/C22H28N2O4/c1-5-13-11-23(2)19-10-22(20-9-15(13)16(19)12-28-20)17-7-6-14(26-3)8-18(17)24(27-4)21(22)25/h5-8,15-16,19-20H,9-12H2,1-4H3/b13-5+

InChI Key

ILXSNNTYRNLDCX-WLRTZDKTSA-N

Isomeric SMILES

C/C=C/1\CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC)C

Canonical SMILES

CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylhumantenirine typically involves the N-methylation of humantenirine. One common method is the direct reductive N-methylation of nitro compounds. This process uses inexpensive and readily available nitro compounds as raw materials, which are then subjected to hydrogenation and methylation in a one-pot synthesis . Methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide are commonly used in these reactions .

Industrial Production Methods

Industrial production of this compound often employs catalytic systems to enhance the efficiency of the methylation process. Catalysts such as CuAlOx have been reported to facilitate the selective synthesis of N-methylated amines with high yields . The process is typically carried out under mild conditions, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methylhumantenirine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its amine counterparts.

    Substitution: The methyl group attached to the nitrogen can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, primary and secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methylhumantenirine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to neurotransmission and enzyme inhibition.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of N-Methylhumantenirine involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems by acting on receptors and enzymes involved in neurotransmission. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • N-Methyl-1-(naphthalen-1-yl)methanamine features a naphthalene ring, enhancing lipophilicity and aromatic interactions compared to simpler amines like N-Methylalanine .
  • N-Nitrosodimethylamine is distinguished by its nitroso group, conferring carcinogenic properties absent in non-nitrosated analogues .
  • Microwave-assisted synthesis (e.g., ) improves yield and reduces reaction time compared to traditional methods for aromatic amines .

Key Observations :

  • Lipophilicity varies significantly: N-Methyl-1-(naphthalen-1-yl)methanamine (LogP ~3.2) is suited for membrane penetration, while N-Methylalanine (LogP -1.5) is water-soluble, ideal for metabolic pathways .
  • N-Nitrosodimethylamine’s solubility (3.3 g/100 mL) and moderate LogP (0.4) facilitate systemic absorption, contributing to its carcinogenicity .

Table 3: Hazard and Regulatory Comparisons

Compound Name Hazard Class Regulatory Status Key Safety Precautions Reference
N-Methyl-1-(naphthalen-1-yl)methanamine Irritant (skin/eyes) Not classified as carcinogenic; limited regulatory restrictions Use PPE (gloves, goggles); avoid inhalation
N-Methylalanine Low toxicity Generally recognized as safe (GRAS) for research use Standard laboratory handling
N-Nitrosodimethylamine Carcinogen (IARC Group 2A) Banned in consumer products; restricted to controlled research environments Use fume hoods; immediate decontamination upon exposure
N-(2-Hydroxyethyl)-N-methylaniline Mild irritant No major restrictions; monitored under REACH Avoid prolonged skin contact

Key Observations :

  • N-Nitrosodimethylamine’s classification as a Group 2A carcinogen necessitates stringent handling protocols, unlike other N-methylated amines .
  • Regulatory disparities highlight the importance of structural modifications (e.g., nitroso groups) in toxicity profiles.

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